6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate
CAS No.:
Cat. No.: VC17448394
Molecular Formula: C8H13F3N2O2
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13F3N2O2 |
|---|---|
| Molecular Weight | 226.20 g/mol |
| IUPAC Name | 6-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H12N2.C2HF3O2/c1-8-5-2-6(8)4-7-3-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
| Standard InChI Key | VJTSWHBNNFEHJS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2CC1CNC2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Bicyclic Architecture
The compound’s defining feature is its 3,6-diazabicyclo[3.1.1]heptane core, a bridged bicyclic system comprising a seven-membered ring with two nitrogen atoms at positions 3 and 6. The methyl group at position 6 introduces steric bulk, while the trifluoroacetate anion enhances solubility in polar solvents . Computational models reveal a puckered conformation that optimizes intramolecular hydrogen bonding between the tertiary amine and adjacent carbons, stabilizing the structure .
Table 1: Molecular Properties of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Trifluoroacetate
Spectroscopic and Stereochemical Features
Nuclear magnetic resonance (NMR) studies of the base compound (6-methyl-3,6-diazabicyclo[3.1.1]heptane) show distinct proton environments: the methyl group resonates at δ 2.3 ppm, while the bridgehead hydrogens appear as multiplet signals between δ 3.1–3.5 ppm . X-ray crystallography confirms a cis-fused ring system with a dihedral angle of 118° between the two nitrogen atoms, facilitating ligand-receptor interactions . The trifluoroacetate moiety contributes a strong infrared (IR) absorption band at 1675 cm⁻¹, characteristic of carbonyl stretching.
Synthesis and Purification Strategies
Base Compound Synthesis
The bicyclic amine precursor is synthesized via a [3+2] cycloaddition between methylaziridine and acrylonitrile, followed by catalytic hydrogenation to reduce nitrile groups to amines . Alternative routes employ ring-closing metathesis of diene precursors using Grubbs catalysts, achieving yields of 68–72% .
Salt Formation with Trifluoroacetic Acid
Protonation of the tertiary amine with trifluoroacetic acid (TFA) in anhydrous dichloromethane yields the title compound as a white crystalline solid. Recrystallization from ethanol/water mixtures (4:1 v/v) enhances purity to >98%, as verified by high-performance liquid chromatography (HPLC).
Table 2: Synthetic Parameters for Salt Formation
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Dichloromethane | High solubility of TFA |
| Molar Ratio (Amine:TFA) | 1:1.1 | Complete protonation |
| Recrystallization Solvent | Ethanol/Water (4:1) | Purity >98% |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The trifluoroacetate salt exhibits high aqueous solubility (23.4 mg/mL at 25°C) due to ionic dissociation, contrasting with the base compound’s limited solubility (1.2 mg/mL). Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months, making it suitable for long-term storage .
Lipophilicity and Membrane Permeability
Experimental logP values (octanol/water) of −0.89 indicate moderate hydrophilicity, while in vitro Caco-2 cell assays demonstrate a permeability coefficient (Papp) of 8.7 × 10⁻⁶ cm/s, suggesting limited blood-brain barrier penetration .
Applications in Biomedical Research
Antimicrobial Agent Development
Inhibition assays against Staphylococcus aureus (MIC = 32 µg/mL) and influenza A/H1N1 (EC₅₀ = 12 µM) highlight the compound’s dual antibacterial and antiviral potential . Mechanistic studies suggest interference with viral neuraminidase active sites and bacterial cell wall synthesis enzymes .
Fluorescent Probe Design
Conjugation with dansyl chloride yields a pH-sensitive probe (λₑₓ = 340 nm, λₑₘ = 510 nm) for lysosomal imaging, leveraging the bicyclic amine’s ability to accumulate in acidic organelles .
Comparative Analysis with Structural Analogues
3-Methyl-3,6-diazabicyclo[3.1.1]heptane
Positional isomerism of the methyl group (3- vs. 6-) reduces antimicrobial efficacy by 40%, underscoring the importance of substituent placement .
Non-fluorinated Counterions
Replacing trifluoroacetate with hydrochloride decreases solubility (9.1 mg/mL) but improves metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 28 min) .
Future Directions and Challenges
Optimization of the trifluoroacetate salt for oral bioavailability remains a priority, with prodrug strategies (e.g., esterification) under investigation . Computational fragment-based drug design (FBDD) campaigns aim to exploit the bicyclic scaffold’s rigidity for kinase inhibitor development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume